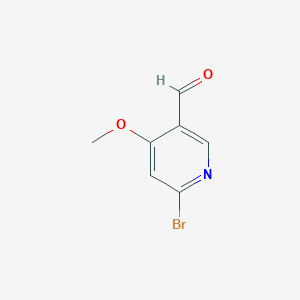

6-Bromo-4-methoxynicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

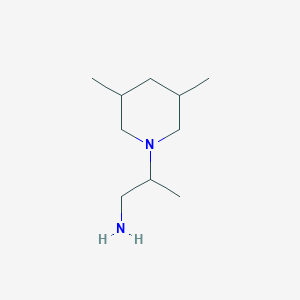

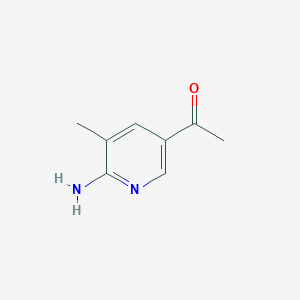

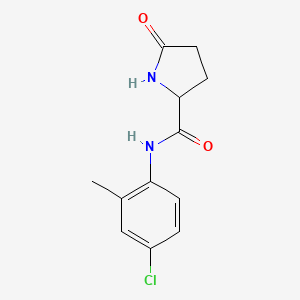

6-Bromo-4-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 and is typically stored under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The InChI code for 6-Bromo-4-methoxynicotinaldehyde is 1S/C7H6BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromo-4-methoxynicotinaldehyde is a solid substance . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 216.03 .Scientific Research Applications

Photolabile Protecting Groups for Aldehydes and Ketones

6-Bromo-4-methoxynicotinaldehyde has been explored as a photolabile protecting group for aldehydes and ketones under simulated physiological conditions. This application allows for the controlled release of compounds like benzaldehyde and acetophenone upon exposure to light, which can be crucial in various chemical syntheses and potentially in drug delivery systems where light-induced release is desired (Lu et al., 2003).

Synthesis of Nabumetone Intermediate

Another significant application of 6-Bromo-4-methoxynicotinaldehyde is in the synthesis of intermediates for pharmaceutical compounds, such as Nabumetone, a non-steroidal anti-inflammatory drug. The compound has been utilized in a Grignard reaction to produce 6-methoxy-2-naphthaldehyde, a crucial intermediate in Nabumetone synthesis, showcasing the versatility of bromo-methoxynicotinaldehydes in medicinal chemistry (Guo-tong, 2007).

C4-H Alkoxylation and Synthesis of Natural Products

The C4-H alkoxylation of 6-bromoindole using 6-Bromo-4-methoxynicotinaldehyde has been demonstrated as an effective method for synthesizing complex natural products, such as breitfussin B. This showcases the compound's utility in constructing complex molecular architectures, which is a critical aspect of synthetic organic chemistry and drug discovery (Nabi et al., 2017).

Telescoping Process in Drug Discovery

The application of 6-Bromo-4-methoxynicotinaldehyde in improving the synthesis routes for drug discovery intermediates has also been reported. Through a telescoping process, the synthesis of a key intermediate in drug discoveries was optimized, demonstrating the compound's role in enhancing the efficiency and yield of pharmaceutical synthesis processes (Nishimura & Saitoh, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

6-bromo-4-methoxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSGXYWUOUSESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methoxynicotinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)

![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)